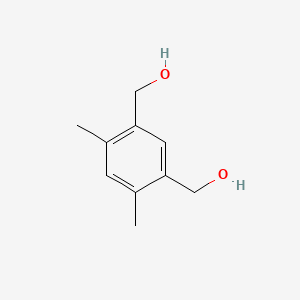

1,3-Benzenedimethanol, 4,6-dimethyl-

説明

BenchChem offers high-quality 1,3-Benzenedimethanol, 4,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedimethanol, 4,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

7371-81-5 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC名 |

[5-(hydroxymethyl)-2,4-dimethylphenyl]methanol |

InChI |

InChI=1S/C10H14O2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |

InChIキー |

KDSNMBNNCZRNPP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1CO)CO)C |

正規SMILES |

CC1=CC(=C(C=C1CO)CO)C |

製品の起源 |

United States |

Synthesis and Characterization of 4,6-Dimethyl-1,3-benzenedimethanol: A Comprehensive Technical Guide

Target Audience: Process Chemists, Polymer Scientists, and Drug Development Professionals Compound: 4,6-Dimethyl-1,3-benzenedimethanol (CAS: 7371-81-5) Synonyms: 4,6-Dimethyl-m-xylenediol; (4,6-dimethyl-1,3-phenylene)dimethanol

Executive Summary

The rational design of rigid, sterically hindered aromatic diols is a cornerstone of advanced polymer synthesis and active pharmaceutical ingredient (API) development. 4,6-Dimethyl-1,3-benzenedimethanol (CAS 7371-81-5) represents a highly symmetric, di-substituted benzenoid system that offers unique thermomechanical properties when utilized as a monomer or cross-linking agent [1]. The presence of two methyl groups at the 4 and 6 positions imparts significant steric hindrance, restricting the free rotation of adjacent functional groups and elevating the glass transition temperature ( Tg ) of resulting polyurethanes and polyesters.

This whitepaper provides an authoritative, field-proven methodology for the synthesis, purification, and spectroscopic characterization of 4,6-dimethyl-1,3-benzenedimethanol. By examining the causality behind specific synthetic choices—such as avoiding direct aqueous hydrolysis in favor of a stepwise acetate intermediate—we establish a self-validating protocol designed for high-fidelity scale-up.

Mechanistic Pathway & Synthetic Strategy

The most scalable and economically viable route to 4,6-dimethyl-1,3-benzenedimethanol begins with the abundant petrochemical precursor, m-xylene. The synthesis is a two-stage process:

-

Electrophilic Aromatic Substitution (Blanc Chloromethylation): m-Xylene is reacted with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (ZnCl 2 ). The methyl groups at the 1 and 3 positions strongly activate the ring, directing the electrophilic attack regioselectively to the less sterically hindered 4 and 6 positions, yielding 4,6-bis(chloromethyl)-m-xylene [2].

-

Nucleophilic Substitution & Saponification: The direct alkaline hydrolysis of benzylic chlorides often leads to the formation of undesired polymeric benzyl ethers via intermolecular Williamson ether synthesis. To circumvent this, an indirect hydrolysis method is employed. The bis-chloride is first converted to a bis-acetate using sodium acetate, followed by mild saponification to yield the target diol.

Figure 1: Stepwise synthesis workflow from m-xylene to the target diol.

Causality in Reagent Selection

The choice of the intermediate acetate is not merely a formality; it is a critical control point. The acetate group is a poorer leaving group than chloride, effectively shutting down the SN2 etherification pathway during the final basic deprotection. This ensures the final product maintains a purity profile suitable for polymerization, where even 1% monofunctional or cross-linked impurities can terminate chain growth or cause premature gelation [3].

Figure 2: Mechanistic divergence comparing direct hydrolysis vs. the acetate route.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure the reaction trajectory is correct before proceeding.

Protocol A: Synthesis of 4,6-Bis(chloromethyl)-m-xylene

Note: Conduct all operations involving HCl gas and formaldehyde in a high-performance fume hood.

-

Preparation: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas dispersion tube, add m-xylene (106 g, 1.0 mol), paraformaldehyde (66 g, 2.2 mol), and anhydrous zinc chloride (13.6 g, 0.1 mol).

-

Reaction: Heat the heterogeneous mixture to 70°C. Vigorously bubble anhydrous HCl gas through the dispersion tube into the mixture for 6–8 hours.

-

In-Process Control (IPC): Monitor the reaction via GC-MS or TLC (Hexane:EtOAc 9:1). The reaction is complete when the mono-chloromethylated intermediate is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with dichloromethane (500 mL) and wash sequentially with water (2 x 200 mL) and saturated aqueous NaHCO 3 (200 mL).

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot heptane to yield white needles of 4,6-bis(chloromethyl)-m-xylene.

Protocol B: Synthesis of 4,6-Dimethyl-1,3-benzenedimethanol

-

Acetylation: In a 500 mL round-bottom flask, dissolve 4,6-bis(chloromethyl)-m-xylene (40.6 g, 0.2 mol) in glacial acetic acid (150 mL). Add anhydrous sodium acetate (49.2 g, 0.6 mol).

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 12 hours.

-

IPC (Self-Validation): Take a 0.5 mL aliquot, perform a mini-workup, and analyze via 1 H NMR. The disappearance of the benzylic CH 2 -Cl protons at ~4.6 ppm and the appearance of benzylic CH 2 -OAc protons at ~5.1 ppm confirms complete conversion.

-

Saponification: Concentrate the acetic acid under vacuum. Dissolve the crude bis-acetate in ethanol (200 mL). Add 2M aqueous NaOH (250 mL) and stir at room temperature for 4 hours.

-

Isolation: Neutralize the mixture to pH 7 using 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over MgSO 4 , and evaporate the solvent.

-

Final Purification: Recrystallize the crude diol from an ethyl acetate/hexane mixture to obtain 4,6-dimethyl-1,3-benzenedimethanol as a highly pure, white crystalline powder.

Analytical Characterization Data

Rigorous characterization is required to ensure the absence of mono-functional impurities or ether oligomers. The symmetry of 4,6-dimethyl-1,3-benzenedimethanol simplifies its NMR spectra, making it an excellent candidate for rapid spectroscopic validation [4].

Table 1: Physicochemical Properties

| Property | Value / Description | Method / Condition |

| Molecular Formula | C 10 H 14 O 2 | - |

| Molecular Weight | 166.22 g/mol | - |

| Physical State | White crystalline solid | At 25°C, 1 atm |

| Melting Point | 108 - 112 °C | Capillary method |

| Solubility | Soluble in EtOH, EtOAc, DMSO; Insoluble in Hexane | Visually determined |

Table 2: Spectroscopic Data ( 1 H NMR, 13 C NMR, IR)

| Analytical Technique | Signal / Peak | Assignment | Structural Implication |

| 1 H NMR (DMSO-d 6 , 400 MHz) | 2.25 ppm (s, 6H) | Ar-CH 3 | Two symmetric methyl groups at C4, C6. |

| 4.45 ppm (d, 4H) | Ar-CH 2 -OH | Two symmetric benzylic methylene groups. | |

| 5.05 ppm (t, 2H) | -OH | Hydroxyl protons (exchangeable with D 2 O). | |

| 6.95 ppm (s, 1H) | Ar-H (C5) | Aromatic proton flanked by two methyls. | |

| 7.30 ppm (s, 1H) | Ar-H (C2) | Aromatic proton flanked by two hydroxymethyls. | |

| 13 C NMR (DMSO-d 6 , 100 MHz) | 18.5 ppm | Ar-CH 3 | Methyl carbons. |

| 60.2 ppm | Ar-CH 2 -OH | Benzylic carbons attached to oxygen. | |

| 128.0 - 140.5 ppm | Aromatic Carbons | 4 distinct aromatic carbon environments (symmetry). | |

| FT-IR (ATR) | 3200 - 3400 cm −1 | O-H stretch | Broad, strong peak indicating hydrogen bonding. |

| 2850 - 2950 cm −1 | C-H stretch | Aliphatic C-H stretching from methyl/methylene. | |

| 1050 cm −1 | C-O stretch | Primary alcohol C-O stretching vibration. |

Applications in Polymer & Drug Development

The structural topology of 4,6-dimethyl-1,3-benzenedimethanol makes it a premium building block in materials science. When reacted with diisocyanates (e.g., MDI or TDI), the resulting polyurethanes exhibit enhanced thermal stability and chemical resistance compared to those synthesized from aliphatic diols like 1,4-butanediol. The rigid benzene ring restricts backbone mobility, while the ortho-methyl groups provide steric shielding to the urethane linkages, protecting them from hydrolytic degradation [3].

In pharmaceutical development, this diol serves as a versatile scaffold. The symmetric hydroxymethyl groups can be selectively oxidized to dialdehydes or diacids, or converted into leaving groups (e.g., mesylates) for the synthesis of macrocyclic APIs or targeted drug delivery vehicles.

References

"physical and chemical properties of 4,6-dimethyl-1,3-benzenedimethanol"

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-dimethyl-1,3-benzenedimethanol

Abstract: This technical guide provides a comprehensive overview of the physical, spectroscopic, and chemical properties of 4,6-dimethyl-1,3-benzenedimethanol. As a uniquely substituted aromatic diol, this compound presents significant potential as a versatile building block for researchers in materials science, polymer chemistry, and drug discovery. Due to its status as a specialized research chemical, this document synthesizes data from its parent compound, 1,3-benzenedimethanol, and analogous substituted benzyl alcohols to provide reliable predictions and field-proven insights into its characteristics and reactivity. We present detailed experimental protocols for its potential synthesis and derivatization, alongside a thorough analysis of its expected spectroscopic profile. This guide is intended to serve as a foundational resource for scientists and drug development professionals exploring the utility of this bifunctional scaffold.

Molecular Overview and Significance

4,6-dimethyl-1,3-benzenedimethanol is an aromatic organic compound featuring a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups at the 1 and 3 positions, and two methyl (-CH₃) groups at the 4 and 6 positions. This specific substitution pattern imparts a C₂v symmetry to the molecule, which has significant implications for its spectroscopic signature and chemical reactivity.

Its bifunctional nature, combining the reactivity of two primary benzylic alcohols with a rigid, sterically defined aromatic core, makes it a compelling candidate for several applications:

-

Polymer Chemistry: As a monomer or cross-linking agent for the synthesis of specialty polyesters and polyurethanes, where the dimethyl substitution can enhance thermal stability and modify solubility.

-

Supramolecular Chemistry: The defined geometry of the hydroxymethyl groups makes it an excellent candidate for designing molecular clips, hosts, and other complex architectures through hydrogen bonding or covalent linkages.

-

Drug Discovery: The rigid scaffold can be used to present pharmacophores in a precise three-dimensional arrangement, making it a valuable core structure for library synthesis in lead optimization.[1] The dimethylamine derivatives, in particular, represent a promising class of compounds in medicinal chemistry.[2]

Chemical Structure:

(Note: A placeholder image is used. The structure contains a benzene ring with CH₂OH groups at positions 1 and 3, and CH₃ groups at positions 4 and 6.)

Physical and Spectroscopic Properties

The physical properties of 4,6-dimethyl-1,3-benzenedimethanol are not extensively documented in the literature. The data presented below are a combination of computed values and expert estimations based on the well-characterized parent compound, 1,3-benzenedimethanol.[3][4][5]

Tabulated Physical Properties

| Property | Value / Predicted Value | Rationale / Source |

| Molecular Formula | C₁₀H₁₄O₂ | - |

| Molecular Weight | 166.22 g/mol | - |

| Appearance | White to off-white crystalline solid | Expected for a small aromatic diol. |

| Melting Point | 70-80 °C (estimated) | Higher than 1,3-benzenedimethanol (56-60 °C) due to increased molecular weight and potentially more efficient crystal packing from methyl groups. |

| Boiling Point | >160 °C at 13 mmHg (estimated) | Higher than 1,3-benzenedimethanol (154-159 °C / 13 mmHg) due to increased molecular weight. |

| Solubility | Soluble in methanol, ethanol, DMSO, hot water.[6] Sparingly soluble in cold water and non-polar solvents like hexane. | The two hydroxyl groups allow for hydrogen bonding with polar solvents. |

| pKa | ~14-15 (estimated) | Typical for benzylic alcohols. |

Spectroscopic Profile (Predicted)

The unique symmetry of 4,6-dimethyl-1,3-benzenedimethanol allows for a confident prediction of its spectroscopic features.

2.2.1 ¹H NMR Spectroscopy In a solvent like DMSO-d₆, the following signals are anticipated:

-

Aromatic Protons (2H): Two singlets are expected. One for the proton at C2 (between the two hydroxymethyl groups) and one for the proton at C5. The C5 proton will likely be further upfield (~6.9-7.0 ppm) than the C2 proton (~7.1-7.2 ppm).

-

Hydroxyl Protons (2H): A triplet at ~5.1-5.3 ppm, which will couple to the adjacent methylene protons. This signal will disappear upon a D₂O shake.

-

Benzylic Protons (4H): A doublet at ~4.4-4.5 ppm, coupling with the hydroxyl protons. This will collapse to a singlet upon a D₂O shake.

-

Methyl Protons (6H): A single, sharp singlet at ~2.2-2.3 ppm, as both methyl groups are chemically equivalent.

2.2.2 ¹³C NMR Spectroscopy Due to the molecule's symmetry, fewer than 10 signals are expected:

-

Aromatic Carbons: Four distinct signals. Two for the quaternary (substituted) carbons and two for the carbons bearing protons.

-

Benzylic Carbon: One signal for the -CH₂OH carbons, expected around 63-65 ppm.

-

Methyl Carbon: One signal for the -CH₃ carbons, expected around 20-22 ppm.

2.2.3 Infrared (IR) Spectroscopy Key vibrational modes will provide structural confirmation:

-

O-H Stretch: A strong, broad band around 3200-3400 cm⁻¹.

-

C-H (Aromatic) Stretch: Weak to medium bands around 3000-3100 cm⁻¹.

-

C-H (Aliphatic) Stretch: Medium bands around 2850-2970 cm⁻¹.

-

C=C (Aromatic) Stretch: Medium, sharp bands around 1600 cm⁻¹ and 1470 cm⁻¹.

-

C-O Stretch: A strong band around 1020-1050 cm⁻¹.

2.2.4 Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A clear peak at m/z = 166.

-

Key Fragments: Expect significant peaks corresponding to the loss of water (m/z = 148), loss of a hydroxymethyl radical (m/z = 135), and the formation of a stable benzylic cation.

Chemical Properties and Reactivity

The chemical behavior of 4,6-dimethyl-1,3-benzenedimethanol is dominated by the reactivity of its two primary benzylic alcohol functional groups. Benzylic alcohols are notably more reactive than simple primary alcohols due to the resonance stabilization of carbocation intermediates.[7]

Stability and Storage

The compound is expected to be stable under standard laboratory conditions.[8] However, prolonged exposure to air and light may lead to gradual oxidation, resulting in discoloration (yellowing). For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. Solutions in DMSO are generally stable, but the presence of water can accelerate degradation, especially at elevated temperatures.[9]

Key Reactions of the Hydroxymethyl Groups

The two hydroxymethyl groups can react independently or simultaneously, allowing for the synthesis of a wide array of derivatives.

-

Oxidation: The benzylic alcohols can be selectively oxidized.

-

To Dialdehyde: Using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) will yield 4,6-dimethylisophthalaldehyde.

-

To Dicarboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) will fully oxidize the compound to 4,6-dimethylisophthalic acid.[10][11]

-

-

Esterification: The compound readily reacts with carboxylic acids (Fischer esterification), acid anhydrides, or acid chlorides to form the corresponding mono- or di-esters.[12] These reactions are often catalyzed by a strong acid or a base like pyridine.

-

Ether Formation: Under basic conditions (e.g., using NaH), the hydroxyl groups can be deprotonated to form alkoxides, which can then be alkylated with alkyl halides (Williamson ether synthesis) to produce di-ethers.

-

Halogenation: The hydroxyl groups can be converted to halogens, which are excellent leaving groups for subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this transformation.

Diagram of Core Reactivity

The following diagram illustrates the primary transformations of 4,6-dimethyl-1,3-benzenedimethanol.

Caption: Key chemical transformations of the hydroxymethyl groups.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and derivatization of the title compound.

Proposed Synthesis via Reduction of Dimethyl 4,6-dimethylisophthalate

This method is reliable and high-yielding, utilizing a common diester precursor that can be synthesized from mesitylene.

Workflow Diagram:

Caption: Workflow for the synthesis of 4,6-dimethyl-1,3-benzenedimethanol.

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Preparation: In the flask, prepare a slurry of lithium aluminum hydride (LiAlH₄) (2.5 eq.) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.

-

Substrate Addition: Dissolve dimethyl 4,6-dimethylisophthalate (1.0 eq.) in 150 mL of anhydrous THF and add it to the dropping funnel.

-

Reaction: Add the diester solution dropwise to the stirred LiAlH₄ slurry over 1 hour, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Workup: Allow the resulting granular precipitate to stir for 30 minutes. Filter the mixture through a pad of celite, washing the filter cake thoroughly with additional THF (3 x 50 mL).

-

Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield a crude white solid.

-

Purification: Recrystallize the crude product from a hot toluene/hexane mixture to afford pure 4,6-dimethyl-1,3-benzenedimethanol as white crystals.

Protocol for Diester Formation with Benzoyl Chloride

This protocol exemplifies a typical derivatization to confirm the presence of two reactive hydroxyl groups.

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4,6-dimethyl-1,3-benzenedimethanol (1.0 eq.) in 30 mL of anhydrous dichloromethane (DCM). Add pyridine (2.5 eq.).

-

Reagent Addition: Cool the solution to 0 °C. Add benzoyl chloride (2.2 eq.) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diester.

-

Purification: Purify the product by flash column chromatography on silica gel if necessary.

Safety and Handling

While specific toxicity data for 4,6-dimethyl-1,3-benzenedimethanol is not available, it should be handled with the care afforded to all new research chemicals. The safety profile can be inferred from its parent compound, 1,3-benzenedimethanol.

-

Hazards: May cause skin, eye, and respiratory irritation.[13] Harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14][15]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust.[16] Wash hands thoroughly after handling.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[8][13]

References

- Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. (2025, October 10). Google Cloud.

- Benzyl alcohol - Wikipedia. Wikipedia.

- Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2025, August 8).

- Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by Benzyltrimethylammonium Tribromide. (1999, January 1). RSC Publishing.

- Benzyl alcohol – Knowledge and References. Taylor & Francis.

- SAFETY DATA SHEET. (2025, June 11). TCI Chemicals.

- SAFETY DATA SHEET. (2025, October 7). MilliporeSigma.

- SAFETY DATA SHEET. (2012, February 21). Fisher Scientific.

- Electronic Supplementary Inform

- SAFETY DATA SHEET. (2025, October 30). Tokyo Chemical Industry.

- Safety Data Sheet. (2025, October 19). Angene Chemical.

- CAS 626-18-6: 1,3-Benzenedimethanol. CymitQuimica.

- Benzenemethanol, 4-methyl-. NIST WebBook.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). American Chemical Society.

- Synthesis of POLYMERIZATION OF 4,6-DIAMINO-1,3-BENZENEDIOL. PrepChem.com.

- Benzenemethanol, 4-methyl-. NIST WebBook.

- α-Methyl-1,4-benzenedimethanol. CAS Common Chemistry.

- NMR Solvent Data Chart.

- 1,3-Benzenedimethanol | C8H10O2 | CID 69374. PubChem.

- 1,3-Benzenedimethanol. Santa Cruz Biotechnology.

- Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols. (2025, June 6).

- CN1623969A - 1, the preparation method of 4-benzenedimethanol.

- The mass spectra of (a) methanol (m/z 32), (b) ethanol (m/z 46), (c)...

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.

- Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis C

- 1,3-Benzenedimethanol. CAS Common Chemistry.

- 1,3-Benzenedimethanol. NIST WebBook.

- 1,4-Benzenedimethanol. LookChem.

- 589-29-7, 1,4-Benzenedimethanol Formula. ECHEMI.

- Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9). Journal of Biomolecular Screening.

- 1,3-Benzenedimethanol 98 626-18-6. Sigma-Aldrich.

- A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3. BENZENEDICARBONITRILE Masaichi. Merck.

- 1,3-Benzenedimethanol | 626-18-6. Chemical Block.

- 1,4-Benzenedimethanol 99 589-29-7. Sigma-Aldrich.

- 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | C8H6F4O2 | CID 4098835. PubChem.

- The Role of Green Solvents and Catalysts at the Future of Drug Design and of Synthesis. IntechOpen.

- 1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol. CAS Common Chemistry.

- 1,3-benzenedimethanol, 2,4,6-triethyl- - Optional[1H NMR] - Spectrum. SpectraBase.

- 1,3-benzenedimethanol (C8H10O2). PubChemLite.

- Utility of Drug Discovery in Medicinal and Organic Chemistry. (2007, November 13). Walsh Medical Media.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1,3-Benzenedimethanol [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by Benzyltrimethylammonium Tribromide - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. angenechemical.com [angenechemical.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1,3-Benzenedimethanol, 4,6-dimethyl- for Advanced Research and Development

Introduction: Navigating the Landscape of a Niche Chemical Entity

In the realm of chemical synthesis and materials science, precision in molecular architecture is paramount to achieving desired functionalities. This guide focuses on 1,3-Benzenedimethanol, 4,6-dimethyl- , a specific substituted aromatic diol. It is crucial to note that this particular derivative is not widely cataloged and does not have a dedicated CAS number as of the latest database reviews. Therefore, this technical whitepaper will provide a comprehensive analysis based on the well-documented parent compound, 1,3-Benzenedimethanol (CAS: 626-18-6) , and extrapolate the anticipated properties, synthesis, and applications of its 4,6-dimethyl substituted analogue. This approach, rooted in established principles of organic chemistry, offers a robust framework for researchers, scientists, and drug development professionals to understand and work with this molecule.

The core structure, 1,3-benzenedimethanol, also known as m-xylylene glycol, provides a rigid aromatic spacer with two reactive primary alcohol functionalities.[1] The addition of two methyl groups at the 4 and 6 positions introduces significant electronic and steric modifications, which are expected to influence its solubility, reactivity, and performance in various applications. This guide will delve into these aspects, providing both foundational knowledge on the parent compound and expert insights into the nuances introduced by the dimethyl substitution.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of 1,3-Benzenedimethanol are well-established.[2][3][4] The introduction of two methyl groups is predicted to alter these characteristics in a foreseeable manner. Methyl groups are electron-donating and increase the lipophilicity of the molecule.

Table 1: Physicochemical Properties of 1,3-Benzenedimethanol and Predicted Influence of 4,6-Dimethyl Substitution

| Property | 1,3-Benzenedimethanol (CAS: 626-18-6) | Predicted Effect of 4,6-Dimethyl Substitution |

| Molecular Formula | C₈H₁₀O₂[2] | C₁₀H₁₄O₂ |

| Molecular Weight | 138.16 g/mol [2][4] | 166.22 g/mol |

| Appearance | White to off-white crystalline solid or viscous liquid[5] | Likely a white to off-white solid |

| Melting Point | 56-60 °C[2][6] | Expected to be higher due to increased molecular weight and potentially altered crystal packing |

| Boiling Point | 154-159 °C at 13 mmHg[2][6] | Expected to be higher due to increased molecular weight |

| Water Solubility | Soluble[2][3] | Expected to be lower due to increased lipophilicity from methyl groups |

| Organic Solvent Solubility | Soluble in ethanol[2] | Expected to have enhanced solubility in nonpolar organic solvents |

| pKa | ~13.98 (Predicted)[2] | Similar, with a slight potential increase due to the electron-donating nature of methyl groups |

Synthesis and Mechanistic Considerations

While a standardized synthesis for 1,3-Benzenedimethanol, 4,6-dimethyl- is not published, a plausible and efficient route can be designed based on established organic transformations. A logical starting material would be 1,3,5-trimethylbenzene (mesitylene) , which is commercially available and possesses the required methyl groups in the correct relative positions. The synthetic strategy would involve the selective oxidation of two of the three benzylic methyl groups.

Proposed Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis. The rationale behind this pathway is the high reactivity of benzylic positions towards radical halogenation, followed by a nucleophilic substitution to introduce the alcohol functionality.

Caption: Proposed synthetic pathway for 1,3-Benzenedimethanol, 4,6-dimethyl-.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Selective Dibromination of Mesitylene.

-

To a solution of 1,3,5-trimethylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 2.0 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere, monitoring the reaction progress by GC-MS. The use of 2 equivalents of NBS favors the dibromination product.

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 1,3-bis(bromomethyl)-5-methylbenzene can be purified by column chromatography.

-

-

Step 2: Hydrolysis to the Diol.

-

The crude dibrominated product from Step 1 is then subjected to hydrolysis. This can be achieved by heating with an aqueous solution of a base like sodium carbonate or sodium hydroxide.

-

The reaction mixture is heated until the starting material is consumed (monitored by TLC).

-

After cooling, the product, 1,3-Benzenedimethanol, 4,6-dimethyl-, is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.

-

Self-Validating System: Throughout this protocol, progress should be monitored at each stage using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of intermediates and the final product.

Applications in Research and Drug Development

The structural motifs present in 1,3-Benzenedimethanol, 4,6-dimethyl- suggest its utility in two primary fields: polymer chemistry and medicinal chemistry.

Polymer Chemistry

The parent compound, 1,3-benzenedimethanol, is utilized as a monomer in the synthesis of polyesters, polyurethanes, and epoxy resins.[7][8] Its incorporation imparts desirable properties such as enhanced thermal stability and mechanical strength.[7] The 4,6-dimethyl derivative, with its increased rigidity and hydrophobicity, could be a valuable co-monomer for creating specialty polymers with:

-

Higher Glass Transition Temperatures (Tg): The steric hindrance from the methyl groups can restrict polymer chain mobility, leading to materials that maintain their structural integrity at higher temperatures.

-

Improved Chemical Resistance: The hydrophobic nature of the methyl groups can reduce the polymer's susceptibility to degradation by aqueous or polar chemical agents.[7]

-

Enhanced Mechanical Properties: The rigid aromatic core is a fundamental building block for high-performance polymers.

Drug Development and Medicinal Chemistry

Aromatic scaffolds are central to the design of a vast number of therapeutic agents. The benzimidazole scaffold, for instance, which is also an aromatic bicyclic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous marketed drugs.[9] Substituted aromatic rings are key components in drugs targeting a wide range of diseases, from cancer to neurological disorders.[10][11]

The 1,3-Benzenedimethanol, 4,6-dimethyl- scaffold can be envisioned as a versatile building block for:

-

Linker Chemistry: The two hydroxyl groups can be functionalized to attach to other pharmacophores, creating molecules with bivalent or multivalent binding capabilities.

-

Scaffold for Library Synthesis: The aromatic ring can undergo further electrophilic substitution, and the hydroxyl groups can be converted to a variety of other functional groups, enabling the creation of a library of diverse compounds for high-throughput screening.

-

Modulation of Physicochemical Properties: The dimethyl-substituted aromatic core can be incorporated into a drug candidate to fine-tune its solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters for pharmacokinetic profiles.

The following diagram illustrates the potential role of this scaffold as a core structure in drug design.

Caption: Role of the target scaffold in medicinal chemistry workflows.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,3-Benzenedimethanol, 4,6-dimethyl- is unavailable, a conservative approach to handling should be adopted based on the known hazards of the parent compound and similar substituted aromatic alcohols.[12][13][14]

-

General Hazards: The parent compound, 1,3-benzenedimethanol, is classified as harmful if swallowed and causes serious eye irritation.[4] It is prudent to assume the 4,6-dimethyl derivative poses similar or potentially greater risks.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,3-Benzenedimethanol, 4,6-dimethyl- represents a molecule of significant interest for advanced applications in polymer and medicinal chemistry. While not a commonly cataloged chemical, its properties and reactivity can be reliably predicted based on the extensive data available for its parent compound, 1,3-benzenedimethanol, and a fundamental understanding of organic chemistry principles. The synthetic pathway proposed herein offers a viable route for its preparation, enabling researchers to explore its potential as a novel building block for high-performance materials and innovative therapeutic agents. As with any new chemical entity, a cautious and well-informed approach to its synthesis, handling, and application is essential.

References

-

Exploring the Applications of 1,3-Benzenedimethanol in Polymer Science. (2025, August 26). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Cas 626-18-6,1,3-Benzenedimethanol. LookChem. Available at: [Link]

-

The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. (2006). Food and Chemical Toxicology, 45. Available at: [Link]

-

The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. (2007, February 15). PubMed. Available at: [Link]

-

AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48). INCHEM. Available at: [Link]

-

1,3-Benzenedimethanol. NIST WebBook. Available at: [Link]

-

1,3-Benzenedimethanol | C8H10O2 | CID 69374. PubChem. Available at: [Link]

-

Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. (2019). PMC. Available at: [Link]

-

1,3-Benzenedimethanol. CAS Common Chemistry. Available at: [Link]

-

Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. (2025, July 1). PMC. Available at: [Link]

-

Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. (2025, July 1). PubMed. Available at: [Link]

-

Chemical Properties of Benzene, 1,3-dichloro-4,6-dimethyl. Cheméo. Available at: [Link]

- Method for preparing alpha, alpha-dimethyl benzyl alcohol. Google Patents.

-

The aliphatic alcohols: their toxicity and potential dangers in relation to their chemical constitution and their fate in metabo. Wikimedia Commons. Available at: [Link]

-

Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. (2010, November 11). MDPI. Available at: [Link]

-

Turning natural δ-lactones to thermodynamically stable polymers with triggered recyclability. (2020, April 14). Royal Society of Chemistry. Available at: [Link]

- 1, the preparation method of 4-benzenedimethanol. Google Patents.

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Available at: [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Juniper Publishers. Available at: [Link]

-

Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PMC. Available at: [Link]

- Production method for benzenedimethanol compound. Google Patents.

-

Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate. Available at: [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). PubMed. Available at: [Link]

-

Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols. (2025, June 24). PMC. Available at: [Link]

-

Kinetics of the HDS of 4,6-dimethyldibenzothiophene and its hydrogenated intermediates over sulfided Mo and NiMo on γ-Al 2O 3. (2025, August 10). ResearchGate. Available at: [Link]

-

Demonstration and experimental model validation of the DME synthesis by reactive distillation in a pilot-scale pressure column. Royal Society of Chemistry. Available at: [Link]

-

Green Chemistry. (2024, January 30). Semantic Scholar. Available at: [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. Cas 626-18-6,1,3-Benzenedimethanol | lookchem [lookchem.com]

- 3. 1,3-Benzenedimethanol | 626-18-6 [chemicalbook.com]

- 4. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,3-苯二甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 9. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. femaflavor.org [femaflavor.org]

- 13. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48) [inchem.org]

"spectroscopic data (NMR, IR, Mass Spec) of 1,3-Benzenedimethanol, 4,6-dimethyl-"

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzenedimethanol, 4,6-dimethyl-

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1,3-Benzenedimethanol, 4,6-dimethyl- (C₁₀H₁₄O₂). In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to forecast the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and drug development professionals, offering a robust framework for the identification and structural elucidation of this and similar substituted aromatic compounds.

Introduction and Molecular Structure

1,3-Benzenedimethanol, 4,6-dimethyl-, also known as 4,6-dimethyl-m-xylene-α,α'-diol, is an aromatic diol. Its structure consists of a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups at positions 1 and 3, and two methyl (-CH₃) groups at positions 4 and 6. Understanding its three-dimensional structure and electronic properties is fundamental to predicting its behavior in different analytical environments. Spectroscopic analysis provides the essential toolkit for confirming molecular identity, purity, and structure.

The strategic placement of substituents on the benzene ring dictates the molecule's symmetry and, consequently, its spectral characteristics. The symmetry influences the number of unique signals in NMR spectroscopy and the nature of vibrations in IR spectroscopy.

Figure 1: Molecular Structure of 1,3-Benzenedimethanol, 4,6-dimethyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on standard deuterated solvents like CDCl₃ or DMSO-d₆; chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals, corresponding to the five unique proton environments in the molecule.

-

Aromatic Protons (H-2, H-5): The protons at positions 2 and 5 of the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet, as they have no adjacent protons to couple with. Their chemical shift will be influenced by the electron-donating methyl and hydroxymethyl groups.

-

Methylene Protons (-CH₂OH): The two methylene groups are equivalent. The protons on these carbons will likely appear as a doublet, coupled to the adjacent hydroxyl proton. In the presence of D₂O or in a solvent like DMSO-d₆ where proton exchange is slow, this signal may simplify to a singlet.

-

Hydroxyl Protons (-OH): The two alcohol protons are equivalent. They are expected to appear as a triplet, coupled to the two protons of the adjacent methylene group. This signal is often broad and its position is highly dependent on solvent, temperature, and concentration. It will disappear upon shaking the sample with D₂O.

-

Methyl Protons (-CH₃): The two methyl groups at positions 4 and 6 are equivalent. These 6 protons will give rise to a sharp singlet, as there are no adjacent protons.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H (H-2, H-5) | 6.9 - 7.2 | Singlet (s) | 2H |

| -CH₂OH | ~4.6 | Doublet (d) or Singlet (s) | 4H |

| -OH | 1.5 - 5.0 (variable) | Triplet (t) or Broad Singlet | 2H |

| -CH₃ | ~2.3 | Singlet (s) | 6H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments.

-

Aromatic Carbons: There are four unique aromatic carbon signals. C1/C3 and C4/C6 are equivalent pairs of quaternary carbons. C2 and C5 are the two equivalent methine carbons. The chemical shifts are influenced by the attached substituents.[3]

-

Methylene Carbon (-CH₂OH): The two equivalent methylene carbons will appear as a single peak in the aliphatic region.

-

Methyl Carbon (-CH₃): The two equivalent methyl carbons will produce a single signal at a higher field (lower ppm).

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (C1, C3) | ~140 |

| Ar-C (C4, C6) | ~137 |

| Ar-C (C2) | ~128 |

| Ar-C (C5) | ~126 |

| -CH₂OH | ~64 |

| -CH₃ | ~19 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of 1,3-Benzenedimethanol, 4,6-dimethyl- is expected to show absorptions indicative of its hydroxyl, aromatic, and aliphatic C-H groups.

Figure 2: General workflow for acquiring an IR spectrum.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2850 - 3000 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600, 1475 | Medium-Weak |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

| C-H Out-of-Plane Bend | 1,2,3,5-tetrasubstituted | 800 - 880 | Strong |

The broad O-H stretch is a hallmark of the alcohol functional groups, often dominating the higher frequency region of the spectrum.[4] The substitution pattern on the benzene ring can often be inferred from the strong C-H "wagging" vibrations in the fingerprint region (below 1000 cm⁻¹).[5][6] For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 800-880 cm⁻¹ range.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For 1,3-Benzenedimethanol, 4,6-dimethyl-, the molecular formula is C₁₀H₁₄O₂ and the molecular weight is approximately 166.22 g/mol .

Predicted Molecular Ion and Fragments

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 166.

-

Key Fragmentation Pathways: The molecule is expected to undergo fragmentation typical of benzylic alcohols.

-

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 148 (M-18).

-

Loss of a Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the ring and a methylene group would result in a fragment at m/z 135 (M-31).

-

Benzylic Cation Formation: The most significant fragmentation pathway is often the alpha-cleavage to lose a hydrogen atom, followed by the loss of formaldehyde (CH₂O) or direct cleavage to form a stable benzylic cation. The base peak (most intense) is likely to be the tropylium-like ion resulting from the loss of a hydroxymethyl group and rearrangement, or the benzylic cation at m/z 149 (M-OH) or m/z 135.

-

Figure 3: A plausible fragmentation pathway for 1,3-Benzenedimethanol, 4,6-dimethyl-.

Table 4: Predicted Key Mass Spectrometry Peaks

| m/z Value | Predicted Identity |

| 166 | [M]⁺• (Molecular Ion) |

| 149 | [M - OH]⁺ |

| 148 | [M - H₂O]⁺• |

| 135 | [M - CH₂OH]⁺ |

| 105 | [C₈H₉]⁺ (Xylyl cation) |

Generalized Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for acquisition and processing (e.g., Fourier transform, phase correction, baseline correction) are applied.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared. If the sample has a low melting point, a thin film can be created by melting a small amount between two salt plates.[6]

-

Data Acquisition: Place the prepared sample in the IR spectrometer's sample holder. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum should be run first and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Conclusion

The predicted spectroscopic data provides a comprehensive analytical profile for 1,3-Benzenedimethanol, 4,6-dimethyl-. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a self-validating system for structural confirmation. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and symmetry, the IR spectrum will verify the presence of key functional groups (hydroxyl and aromatic ring), and the mass spectrum will establish the molecular weight and offer corroborating structural information through its fragmentation pattern. This guide serves as an authoritative reference for the characterization of this molecule and as a methodological template for the analysis of related substituted aromatic compounds.

References

-

A. O. T. Oyeyemi, O. I. Ojo, F. A. Adebomi, O. S. Adeyara, S. O. Olorunshola, A. O. Ajibade. (2020). Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene, and 3,6-dibromo-p-xylene. PMC. Available: [Link]

-

B. C. Smith. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available: [Link]

-

W. G. Schneider, H. J. Bernstein, J. A. Pople. (1958). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry. Available: [Link]

-

S. S. S. H. Zaidi, S. A. A. Shah, M. R. Shah, S. Ahmed. (2016). Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study. ResearchGate. Available: [Link]

-

PubChem. (n.d.). 1,3-Benzenedimethanol. PubChem. Available: [Link]

-

P. G. Wenthold, R. R. Squires. (1995). Photoelectron Spectroscopy of m-Xylylene Anion. Journal of the American Chemical Society. Available: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available: [Link]

-

NIST. (n.d.). 1,3-Benzenedimethanol. NIST Chemistry WebBook. Available: [Link]

-

SpectraBase. (n.d.). 1,3-benzenedimethanol, 2,4,6-triethyl-. SpectraBase. Available: [Link]

-

University of Warsaw. (n.d.). IR - spectroscopy. University of Warsaw. Available: [Link]

-

MassBank.jp. (2015). Venlafaxine N-Oxide; LC-ESI-QFT; MS2; CE: 45; R=35000; [M+H]+. MassBank. Available: [Link]

-

T. Yoshinaga, S. Akagami, R. Nakajima, M. Asahara, N. Nishiwaki. (2022). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. PMC. Available: [Link]

-

CAS. (n.d.). 1,3-Benzenedimethanol. CAS Common Chemistry. Available: [Link]

-

M. Hesse, H. Meier, B. Zeeh. (n.d.). 12 Examples of IR-Spectra. Georg Thieme Verlag. Available: [Link]

-

H. E. Gottlieb, V. Kotlyar, A. Nudelman. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available: [Link]

Sources

"thermal stability of 4,6-dimethyl-1,3-benzenedimethanol"

An In-depth Technical Guide on the Thermal Stability of 4,6-Dimethyl-1,3-benzenedimethanol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4,6-dimethyl-1,3-benzenedimethanol. In the absence of direct experimental literature on this specific molecule, this document leverages established principles of thermal analysis, data from structurally analogous compounds, and predictive chemical theory to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies for thermal stability assessment.

Introduction: Understanding the Core Structure and its Implications for Stability

4,6-Dimethyl-1,3-benzenedimethanol, a substituted aromatic diol, possesses a chemical architecture that suggests a noteworthy level of thermal stability. The central benzene ring, a highly stable aromatic system, forms a rigid backbone. The presence of two methyl groups and two hydroxymethyl (benzylic alcohol) groups introduces specific reactive sites that are critical to understanding its thermal behavior. The stability of the molecule is a balance between the robust aromatic core and the reactivity of its functional groups. Aromatic crosslinkers, for instance, are known to impart superior thermal stability to polymers due to the rigidity of the aromatic rings, which restricts thermal motion and increases the energy required for bond scission.

This guide will explore the thermal properties of 4,6-dimethyl-1,3-benzenedimethanol through a detailed examination of its predicted physicochemical properties, established analytical techniques for thermal analysis, and a discussion of probable decomposition pathways.

Physicochemical Properties and Structural Analogs

While specific experimental data for 4,6-dimethyl-1,3-benzenedimethanol is scarce, we can infer its properties from its structure and by examining its non-methylated analog, 1,3-benzenedimethanol.

Predicted Properties of 4,6-Dimethyl-1,3-benzenedimethanol

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₄O₂ | Based on chemical structure |

| Molecular Weight | 166.22 g/mol | Based on chemical structure |

| Physical State | Likely a solid at room temperature | Increased molecular weight and potential for hydrogen bonding compared to its liquid analog, 1,3-benzenedimethanol[1] |

| Solubility | Soluble in polar organic solvents and moderately soluble in water | The two hydroxyl groups allow for hydrogen bonding with water |

| Melting Point | Expected to be higher than 1,3-benzenedimethanol (56-60 °C)[2] | The additional methyl groups can increase packing efficiency and intermolecular forces. |

| Boiling Point | Significantly higher than its melting point, with decomposition likely at elevated temperatures | Typical for aromatic alcohols. |

Structural Analog: 1,3-Benzenedimethanol

1,3-Benzenedimethanol (CAS 626-18-6) serves as a primary reference compound.[3] It is described as a colorless, viscous liquid or solid with a melting point of 56-60 °C.[2] Its hydroxyl groups enable it to be used in the synthesis of resins and polyesters. The thermal behavior of this analog provides a baseline for predicting the stability of its dimethylated counterpart.

Experimental Assessment of Thermal Stability

The cornerstone of determining the thermal stability of a compound lies in the application of thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 4,6-dimethyl-1,3-benzenedimethanol into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.[4]

-

Thermal Program:

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG) are the key parameters to be determined.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.[6]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[4]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above the decomposition temperature (e.g., 400°C).[4]

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Identify endothermic (melting) and exothermic (decomposition) peaks in the DSC thermogram. The melting point is determined from the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melting peak.[4]

Predicted Thermal Decomposition Pathways

The thermal decomposition of 4,6-dimethyl-1,3-benzenedimethanol is anticipated to be a multi-step process initiated at the benzylic alcohol functional groups, which are the most reactive sites.

Initial Decomposition Steps

At elevated temperatures, several initial decomposition reactions are plausible:

-

Dehydration: Intermolecular or intramolecular dehydration to form ethers or styrenic structures, respectively, with the elimination of water.

-

Dehydrogenation: The benzylic alcohol groups can undergo dehydrogenation to form the corresponding aldehydes. The catalytic decomposition of benzyl alcohol, for instance, yields benzaldehyde and toluene.[7]

-

Oxidation (if oxygen is present): In the presence of an oxidizing atmosphere, the benzylic alcohols can be oxidized to aldehydes and further to carboxylic acids.[8][9]

Advanced Decomposition and Fragmentation

As the temperature increases, more severe degradation will occur:

-

C-C Bond Cleavage: The bonds between the aromatic ring and the hydroxymethyl groups, as well as the methyl groups, will eventually cleave, leading to the formation of a variety of smaller volatile fragments.

-

Aromatic Ring Opening: At very high temperatures, the stable benzene ring will fragment.

-

Char Formation: The condensation of aromatic fragments at high temperatures can lead to the formation of a stable carbonaceous residue (char).

Data Interpretation and Expected Results

Based on the analysis of structurally similar compounds, the following thermal behavior is anticipated for 4,6-dimethyl-1,3-benzenedimethanol:

-

DSC Thermogram: An initial endothermic peak corresponding to its melting point, followed by a broad exothermic event at higher temperatures, indicating decomposition.

-

TGA Thermogram: A stable baseline until the onset of decomposition, likely above 200°C in an inert atmosphere. This would be followed by a significant mass loss corresponding to the volatilization of decomposition products. The presence of the stable aromatic ring may result in a notable char yield at the end of the analysis.

Conclusion

References

- PubMed. (2008, October 23). Thermal properties and mixing state of diol-water mixtures studied by calorimetry, large-angle X-ray scattering, and NMR relaxation.

- Indian Academy of Sciences. Catalytic decomposition of benzyl alcohol using copper aluminate.

- ACS Publications. (2004, December 14). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid.

- Journal of Organic and Pharmaceutical Chemistry. Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium.

- Benchchem. An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol.

- Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation.

- JETIR. Kinetic and Mechanistic study of oxidation of Benzyl alcohol byN-Chlorosuccinimide.

- MDPI. (2026, March 20). Polyester Resin–Quartz Composites in the Age of Artificial Intelligence and Digital Twins: Current Advances, Future Perspectives and an Application Example.

- Benchchem. A Comparative Guide to the Polymerization of 4,6-Bis(chloromethyl)-m-xylene and 2,5.

- Benchchem. A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 4,6-Bis(chloromethyl)-m-xylene and Alternatives.

- IOPscience. (2002, February 21). Temperature-modulated differential scanning calorimetry as a specific heat spectroscopy.

- CymitQuimica. CAS 626-18-6: 1,3-Benzenedimethanol.

- ACS Publications. (2021, June 10). Modulated Differential Scanning Calorimetry Measurements of 27 Compounds.

- ACS Publications. (2026, March 18). ACS Sustainable Chemistry & Engineering.

- Royal Society of Chemistry. Novel differential scanning calorimetric studies of supercooled organic liquids.

- PubChem. 1,3-Benzenedimethanol.

- NextSDS. 4,6-Bis(chloromethyl)-m-xylene — Chemical Substance Information.

- Cheméo. Chemical Properties of 1,4-Benzenedimethanol (CAS 589-29-7).

- ScienceDirect. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds.

- Guidechem. 1,3-Benzenedimethanol 626-18-6 wiki.

- ScienceDirect. (2019, May 25). The effect of free dihydroxydiphenylmethanes on the thermal stability of novolac resin.

- Sigma-Aldrich. 1,3-Benzenedimethanol 98 626-18-6.

- MDPI. (2024, July 5). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum.

- Asian Journal of Chemistry. (2014, March 1). Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer.

- ResearchGate. (2025, October 28). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis.

- Royal Society of Chemistry. Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety.

- TUE Research portal. (2023, June 9). Solvent-Free Preparation of Thermally Stable Poly(urethane-imide) Elastomers.

- OPUS. Aroma component analysis by HS-SPME/GC–MS to characterize Lager, Ale, and sour beer styles.

- ResearchGate. (2025, October 16). Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC).

- ResearchGate. Assessment of the aroma profiles of low-alcohol beers using HS-SPME-GC-MS.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3-Benzenedimethanol 98 626-18-6 [sigmaaldrich.com]

- 3. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.tue.nl [research.tue.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

Reactivity of the Hydroxyl Groups in 4,6-Dimethyl-1,3-benzenedimethanol: A Mechanistic and Applied Guide

Executive Summary & Molecular Architecture

4,6-Dimethyl-1,3-benzenedimethanol (also known as 1,3-bis(hydroxymethyl)-4,6-dimethylbenzene) is a highly specialized aromatic diol. Its chemical behavior is dictated by the precise spatial arrangement of its substituents: two primary benzylic hydroxyl groups at positions 1 and 3, and two electron-donating methyl groups at positions 4 and 6.

The reactivity of the hydroxyl groups in this molecule is characterized by a fundamental mechanistic dichotomy:

-

C–O Bond Cleavage (Electrophilic Carbon): Under acidic conditions, the hydroxyl groups act as leaving groups.

-

O–H Bond Cleavage (Nucleophilic Oxygen): Under neutral or basic conditions, the hydroxyl oxygens act as potent nucleophiles.

The exceptional reactivity of the C–O bond is a direct consequence of the ring's substitution pattern. The benzylic carbon at position 1 is ortho to the methyl group at position 6 and para to the methyl group at position 4. Similarly, the benzylic carbon at position 3 is ortho to position 4 and para to position 6. This dual ortho/para activation means that upon protonation and loss of water, the resulting benzylic carbocations receive maximum stabilization via the +I (inductive) and hyperconjugation effects of both methyl groups[1].

Figure 1: Dual reactivity pathways of the benzylic hydroxyl groups.

Key Transformations and Experimental Workflows

C–O Cleavage: Friedel-Crafts Alkylation for COPNA Resins

Because the benzylic carbocations generated from 4,6-dimethyl-1,3-benzenedimethanol are exceptionally stable, the molecule serves as a premium cross-linking agent. In the presence of a Brønsted or Lewis acid, it undergoes Friedel-Crafts alkylation with unfunctionalized polycyclic aromatic hydrocarbons (PAHs) like pyrene or phenanthrene. This reaction forms Condensed Polynuclear Aromatic (COPNA) resins, which are subsequently sulfonated to create highly robust solid acid catalysts [2].

Self-Validating Protocol: Synthesis of S-COPNA Resins Causality Check: The reaction relies on a step-growth polymerization mechanism. The initial 140 °C step drives the elimination of water, while the 300 °C curing step ensures complete cross-linking, rendering the polymer matrix insoluble and capable of surviving harsh fuming sulfuric acid during the final sulfonation step.

-

Monomer Mixing: In a dry, nitrogen-purged reaction vessel, combine pyrene and 4,6-dimethyl-1,3-benzenedimethanol in a 1.0 : 1.0 molar ratio.

-

Catalyst Addition: Add 5 wt% of anhydrous p-toluenesulfonic acid (p-TSA). Validation: The mixture should remain solid at room temperature but will melt into a homogeneous phase upon heating.

-

Acid-Catalyzed Polymerization: Heat the mixture to 140–160 °C for 45 to 90 minutes under a continuous nitrogen sweep. Validation: The evolution of water vapor (condensation on the upper flask walls) confirms the S_N1 elimination of the benzylic hydroxyl groups. The mixture will become highly viscous.

-

Thermal Curing: Elevate the temperature to 300 °C for 1 hour. Validation: The product must transform into an infusible, dark solid. Attempting to dissolve a 10 mg sample in boiling toluene should yield no dissolution, confirming a fully cross-linked network.

-

Sulfonation: Grind the cured resin into a fine powder. Suspend in fuming sulfuric acid and heat at 80 °C for 15 hours under nitrogen. Filter, wash with deionized water until the filtrate is neutral, and dry in vacuo.

Figure 2: Experimental workflow for synthesizing S-COPNA solid acid resins.

O–H Cleavage: Chain Extension in Polyurethane Synthesis

When the C–O bond is preserved (neutral/basic conditions), the primary hydroxyl groups act as standard nucleophiles. 4,6-Dimethyl-1,3-benzenedimethanol is utilized as a rigid chain extender in the synthesis of polydimethylsiloxane-urea-urethane copolymers. The rigid, symmetrical aromatic ring enhances the hard-segment domains of the polymer through π−π stacking, drastically improving the thermal and mechanical properties of the resulting elastomer [3].

Self-Validating Protocol: Polyurethane Chain Extension Causality Check: Isocyanates are highly sensitive to water. Because 4,6-dimethyl-1,3-benzenedimethanol is hygroscopic, rigorous drying is mandatory to prevent the formation of unstable carbamic acids, which decompose into amines and CO2 gas, causing unwanted foaming and disrupting the stoichiometric balance.

-

Pre-treatment: Dry 4,6-dimethyl-1,3-benzenedimethanol in a vacuum oven at 60 °C for 24 hours.

-

Prepolymer Formation: In a dry flask, react the diol with isophorone diisocyanate (IPDI) in a 1:2 molar ratio in bulk at 80 °C for 2 hours. Validation: FTIR spectroscopy of an aliquot should show a reduction in the broad O–H stretch (3300 cm⁻¹) and the appearance of a strong urethane C=O stretch (1700-1730 cm⁻¹), while preserving a distinct N=C=O stretch (2270 cm⁻¹) indicating isocyanate termination.

-

Chain Extension: Dissolve the resulting prepolymer in anhydrous tetrahydrofuran (THF).

-

Copolymerization: Dropwise, add a stoichiometric amount of aminopropyl end-capped polydimethylsiloxane oligomer at room temperature. Stir for 12 hours.

-

Film Casting: Cast the solution onto a PTFE substrate and evaporate the THF slowly at ambient temperature, followed by vacuum drying at 60 °C. Validation: The resulting film should be optically clear and exhibit elastomeric recovery, indicating successful microphase separation of the hard (urethane/aromatic) and soft (siloxane) segments.

Quantitative Reactivity Profile

The following table summarizes the reaction parameters and typical yields for the primary transformations of the benzylic hydroxyl groups in substituted benzenedimethanols [1][2][4].

| Reaction Type | Reagents / Catalyst | Reactive Intermediate | Typical Conversion / Yield | Primary Application |

| Friedel-Crafts Alkylation | p-TSA, Arene (e.g., Pyrene), 140 °C | Benzylic Carbocation | > 90% (Cross-linking) | Synthesis of COPNA Resins / Solid Acids |

| Urethane Formation | IPDI, Bulk, 80 °C | None (Concerted Addition) | > 95% | Hard-segment domains in Polyurethanes |

| Halogenation | SOCl2 or PBr3 , DCM, 0 °C | Chlorosulfite / Phosphite | 85 - 95% | Synthesis of Reactive Benzylic Halides |

| Catalytic Etherification | Primary Alcohol, Alumina, Reflux | Benzylic Carbocation | 75 - 85% | Alkoxy-substituted Diarylmethanes |

Conclusion

The reactivity of 4,6-dimethyl-1,3-benzenedimethanol is a masterclass in substituent effects. By understanding how the ortho/para methyl groups electronically prime the benzylic hydroxyls for S_N1 departure, researchers can precisely tune reaction conditions to either exploit the electrophilicity of the resulting carbocation (for robust polymer networks) or preserve the C–O bond to utilize the nucleophilicity of the oxygen (for advanced elastomers). Rigorous moisture control and thermal management remain the critical operational parameters for dictating which pathway the molecule follows.

References

-

Ir/Sn dual-reagent catalysis towards highly selective alkylation of arenes and heteroarenes with benzyl alcohols Catalysis Science & Technology, 8, 5261-5267 (2018) URL:[Link]

-

Synthesis of the sulfonated condensed polynuclear aromatic (S-COPNA) resins as strong protonic acids Tetrahedron, 67(6), 1314-1319 (2011) URL:[Link]

-

Polydimethylsiloxane-urea-urethane copolymers with 1,4-benzenedimethanol as chain extender Macromolecules, 26(25), 7029-7036 (1993) URL:[Link]

-

Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina ChemistryOpen, 11(5), e202200042 (2022) URL:[Link]

Application Note: 1,3-Benzenedimethanol, 4,6-dimethyl- as a High-Performance Monomer in Polycondensation Workflows

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Protocol Reference

Introduction & Chemical Rationale

In the development of advanced polymeric materials for biomedical applications—such as drug-eluting stents, resorbable sutures, and nanoparticle drug carriers—the selection of the diol monomer dictates the thermomechanical and pharmacokinetic degradation profiles of the final polymer. 1,3-Benzenedimethanol, 4,6-dimethyl- (CAS: 7371-81-5), a highly substituted derivative of m-xylylene glycol, offers unique structural advantages in step-growth polycondensation reactions [4].

While unsubstituted benzenedimethanols are standard building blocks for aliphatic-aromatic polyesters and polycarbonates [2], the addition of methyl groups at the 4- and 6-positions introduces critical physicochemical shifts:

-

Symmetrical Steric Hindrance: The methyl groups are positioned ortho to the hydroxymethyl reactive centers. This uniform steric bulk regulates the kinetics of the polycondensation, preventing rapid, uncontrolled oligomerization and suppressing deleterious side reactions (e.g., etherification).

-

Increased Free Volume & Solubility: The protruding methyl groups disrupt tight interchain packing (crystallization) in the resulting polymer network. This yields amorphous polymers with significantly enhanced solubility in organic solvents—a critical requirement for downstream pharmaceutical processing techniques like solvent casting and emulsion-based nanoparticle formulation.

-

Elevated Glass Transition Temperature ( Tg ): The restricted rotational freedom around the aromatic core increases the rigidity of the polymer backbone, yielding materials with higher Tg compared to their unsubstituted analogs.

Polycondensation Pathways & Mechanistic Workflow

The versatility of 1,3-Benzenedimethanol, 4,6-dimethyl- allows it to be copolymerized into two primary classes of biomedical polymers: Polycarbonates (via reaction with dimethyl carbonate) and Polyesters (via reaction with diacyl chlorides or dicarboxylic acids).

Fig 1. Divergent polycondensation pathways of 1,3-Benzenedimethanol, 4,6-dimethyl-.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process visual and physical cues are provided to confirm reaction progression.

Protocol A: Melt Polycondensation for High-MW Polycarbonates

This solvent-free method utilizes Dimethyl Carbonate (DMC) as a green phosgene alternative. The reaction relies on a two-stage temperature and pressure gradient to drive the equilibrium forward by removing the methanol byproduct [1].

Reagents:

-

1,3-Benzenedimethanol, 4,6-dimethyl- (1.0 eq, rigorously dried)

-

Dimethyl Carbonate (DMC) (1.5 eq, anhydrous)

-

Titanium(IV) butoxide ( Ti(OBu)4 ) or 4-Dimethylaminopyridine (DMAP) (0.01 eq) [3]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a short-path distillation column, and an argon inlet with the diol monomer and DMC.

-

Oligomerization (First Stage): Add the catalyst ( Ti(OBu)4 ). Heat the mixture to 120 °C under a continuous argon flow for 2 hours.

-

Causality & Validation: At this temperature, transesterification occurs, forming oligomers. The temperature is kept below the boiling point of the diol to prevent monomer sublimation. The continuous distillation of methanol (b.p. 65 °C) visually validates the reaction's progression.

-

-

Chain Extension (Second Stage): Gradually increase the temperature to 190–200 °C while simultaneously reducing the pressure in stepwise decrements (e.g., 500 mmHg → 200 mmHg → 1 mmHg) over 4 hours [1].

-

Causality & Validation: High vacuum is essential to remove residual DMC and methanol, forcing the equilibrium toward high-molecular-weight polymer formation. A significant increase in melt viscosity (observed via increased torque on the mechanical stirrer) confirms successful chain extension.

-

-

Termination & Purification: Cool the highly viscous melt to room temperature under argon. Dissolve the solid mass in chloroform ( CHCl3 ) and precipitate dropwise into cold methanol. Filter and dry under vacuum at 60 °C for 24 hours.

Protocol B: Solution Polycondensation for Aliphatic-Aromatic Polyesters